molecular formula C20H28Cl2N2OS B12722851 Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride CAS No. 84344-42-3

Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride

Cat. No.: B12722851
CAS No.: 84344-42-3
M. Wt: 415.4 g/mol
InChI Key: HTXNCKSKMJGUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is a complex organic compound that belongs to the piperazine class of chemicals. Piperazine derivatives are known for their wide range of applications in pharmaceuticals, particularly due to their biological activity and ability to interact with various molecular targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituents under controlled conditions. For Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride, the synthetic route may involve the following steps:

    Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate alkylating agents.

    Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the piperazine ring with a phenyl group, often using a Friedel-Crafts alkylation reaction.

    Attachment of the (methylthio)phenoxy group: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a (methylthio)phenoxypropyl halide.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Piperazine derivatives undergo various chemical reactions, including:

    Oxidation: Piperazine can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert piperazine derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions are common, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of piperazine derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets, such as receptors or enzymes. For example, piperazine compounds can act as GABA receptor agonists, leading to hyperpolarization of nerve endings and resulting in the paralysis of parasites . The exact mechanism for Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride would depend on its specific structure and target.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: A simpler derivative with a wide range of applications in medicine and industry.

    Cyclizine: An anti-vertigo agent containing a piperazine moiety.

    Sildenafil: A drug used to treat erectile dysfunction, containing a piperazine ring.

Uniqueness

Piperazine, 1-(3-(4-(methylthio)phenoxy)propyl)-4-phenyl-, dihydrochloride is unique due to its specific substituents, which confer distinct biological activity and chemical properties. Its combination of a phenyl group and a (methylthio)phenoxypropyl group makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

84344-42-3

Molecular Formula

C20H28Cl2N2OS

Molecular Weight

415.4 g/mol

IUPAC Name

1-[3-(4-methylsulfanylphenoxy)propyl]-4-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C20H26N2OS.2ClH/c1-24-20-10-8-19(9-11-20)23-17-5-12-21-13-15-22(16-14-21)18-6-3-2-4-7-18;;/h2-4,6-11H,5,12-17H2,1H3;2*1H

InChI Key

HTXNCKSKMJGUTA-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.